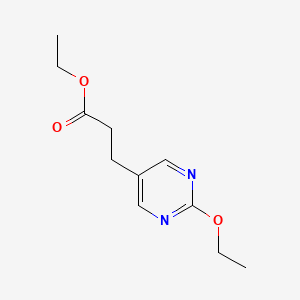

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is an organic compound with the molecular formula C11H16N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate typically involves the reaction of ethyl acrylate with 2-ethoxypyrimidine under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C. The catalytic reaction is allowed to proceed for 16-20 hours, followed by washing and recrystallization to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with considerations for cost-effectiveness and environmental safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Chemical Reactions Involving Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

This compound can undergo various chemical reactions due to its functional groups:

Hydrolysis

Hydrolysis of the ester bond can occur under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol. This reaction is significant for applications in drug delivery systems where controlled release is desired.

Nucleophilic Substitution

The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers in the pyrimidine ring. This property allows for further functionalization, which is crucial for modifying pharmacological properties.

Reduction Reactions

The compound can also be subjected to reduction reactions, potentially converting carbon-carbon double bonds or other reducible functional groups present in derivatives or during synthetic transformations.

Condensation Reactions

This compound can engage in condensation reactions with amines or other nucleophiles, leading to the formation of more complex molecules that may have enhanced biological activity.

Pharmacological Potential

The compound’s derivatives have shown promise as thrombin inhibitors and other therapeutic agents, making them valuable in the development of anticoagulants and other drugs .

Aplicaciones Científicas De Investigación

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate can be compared with other pyrimidine derivatives such as:

Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Ethyl 3-(2-methoxypyrimidin-5-yl)propanoate: Similar but with a methoxy group instead of an ethoxy group.

These compounds share similar chemical properties but may differ in their reactivity and applications.

Actividad Biológica

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound has the molecular formula C11H16N2O3 and a molar mass of 224.26 g/mol . The synthesis of this compound typically involves nucleophilic substitution reactions and can yield significant products when coupled with various reagents. For instance, a notable synthesis route involves the reaction of 2-ethoxy-5-bromopyrimidine with ethyl acrylate, followed by reduction processes to yield the desired ethyl ester .

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

- Antimicrobial Activity : Compounds containing pyrimidine moieties have been noted for their antimicrobial properties. Research indicates that derivatives of pyrimidine exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar effects .

- Inhibition of Heat Shock Protein (HSP90) : this compound has been studied for its role in inhibiting HSP90, a molecular chaperone implicated in cancer progression. Inhibition of HSP90 leads to the degradation of oncogenic proteins, thus potentially reducing tumor growth .

- Antiviral Properties : Recent literature suggests that pyrimidine derivatives can exhibit antiviral activities. The presence of the ethoxy group may enhance its interaction with viral targets, making it a candidate for further investigation in antiviral drug development .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors in cellular pathways. The compound may modulate protein functions by binding to active sites or altering conformations, leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against S. aureus and E. coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study B | HSP90 Inhibition | Showed significant reduction in tumor cell viability in vitro at concentrations between 1–10 µM. |

| Study C | Antiviral Activity | Preliminary results indicated potential efficacy against viral replication in cell lines infected with coronaviruses. |

Propiedades

IUPAC Name |

ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFPKSYRUQRFJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.